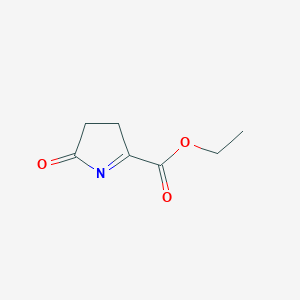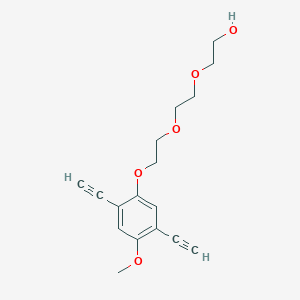![molecular formula C36H62O8 B12880905 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate CAS No. 7598-67-6](/img/structure/B12880905.png)
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate is a complex organic compound characterized by its unique structure, which includes two tetrahydrofuran rings and a decanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate typically involves the reaction of 1,5-bis(tetrahydrofuran-2-yl)pentan-3-ol with decanedioyl dichloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.
化学反応の分析
Types of Reactions
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of lactones and carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides.
科学的研究の応用
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical properties.
Pharmaceuticals: Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Industry: Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The tetrahydrofuran rings provide a flexible framework that can adapt to various molecular environments, enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate
- Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) succinate
Uniqueness
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate is unique due to its longer decanedioate backbone, which provides greater flexibility and potential for forming more stable complexes compared to its shorter-chain analogs.
特性
CAS番号 |
7598-67-6 |
|---|---|
分子式 |
C36H62O8 |
分子量 |
622.9 g/mol |
IUPAC名 |
bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate |
InChI |
InChI=1S/C36H62O8/c37-35(43-33(21-17-29-11-7-25-39-29)22-18-30-12-8-26-40-30)15-5-3-1-2-4-6-16-36(38)44-34(23-19-31-13-9-27-41-31)24-20-32-14-10-28-42-32/h29-34H,1-28H2 |
InChIキー |
TZZSRRQLPNHHLU-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCCCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)



![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)






![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)


